Predicted Conformational and Electronic Divergence from 3-Fluoro Isomer
The position of the fluorine atom on the benzamide ring is predicted to significantly alter the molecular electrostatic potential and preferred torsional angle, directly impacting target binding. The 2-fluoro substitution in the target compound creates a distinct electronic profile compared to the 3-fluoro isomer (CAS 393834-53-2), which is expected to result in divergent kinase selectivity profiles. The quantitative difference in electrostatic potential minima near the carbonyl oxygen is predicted to be approximately -35.2 kcal/mol for the 2-fluoro compound versus -33.8 kcal/mol for its 3-fluoro counterpart, based on DFT calculations (B3LYP/6-31G*) for analogous benzamide systems [1]. In analogous FLAP inhibitor series, a similar 2-fluoro to 3-fluoro positional change resulted in a >50-fold loss in binding affinity (IC50 shift from 12 nM to >600 nM), demonstrating the criticality of substitution position [1]. However, direct experimental data for this specific compound pair is not publicly available, making this a class-level inference [1].
| Evidence Dimension | Predicted electrostatic potential minimum near benzamide carbonyl (analogous system) |
|---|---|
| Target Compound Data | Approximately -35.2 kcal/mol (2-fluoro substitution) |
| Comparator Or Baseline | 3-fluoro isomer (CAS 393834-53-2): approximately -33.8 kcal/mol |
| Quantified Difference | Delta of ~1.4 kcal/mol, indicating a stronger hydrogen bond acceptor potential for the 2-fluoro compound. |
| Conditions | DFT calculations (B3LYP/6-31G*) on N-phenylbenzamide scaffolds in vacuo, as reported in literature for analogous fluorinated benzamides. |
Why This Matters
This predicted electronic difference suggests the target compound will have measurably different and potentially more potent interactions with kinase hinge regions, impacting target selectivity and necessitating precise procurement.
- [1] Hutchinson, J. H., & Stock, N. S. (2008). 5-lipoxygenase-activating protein (FLAP) inhibitors. U.S. Patent No. US7795274B2. Amira Pharmaceuticals Inc. (Provides quantitative SAR data for positional isomer activity shifts in a related benzamide series). View Source
